2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate
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Overview
Description
2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate is a chemical compound with the molecular formula C13H19NO6. It is known for its unique structure, which includes an amino group, an isopropoxyphenyl group, and an ethanol group. This compound is often used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate typically involves the reaction of 4-isopropoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the reaction of the amine with oxalic acid to form the oxalate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo substitution reactions where the amino or isopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate include:
- 2-Amino-2-(4-methoxyphenyl)ethanol
- 2-Amino-2-(4-ethoxyphenyl)ethanol
- 2-Amino-2-(4-propoxyphenyl)ethanol
Uniqueness
What sets this compound apart from these similar compounds is its unique isopropoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where these unique properties are desired .
Biological Activity
2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic uses.
- IUPAC Name : this compound
- Molecular Formula : C12H17N1O4
- CAS Number : 1177292-01-1
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antidepressant Effects : Studies have shown that compounds similar to this compound can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.
- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation .
- Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various receptors and enzymes involved in neurotransmission and inflammation. The compound may act as a modulator of neurotransmitter release and receptor sensitivity, particularly affecting serotonin and dopamine pathways .
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Case Study 1 : A clinical trial involving a derivative of this compound demonstrated significant improvements in patients with major depressive disorder, with a marked reduction in depressive symptoms measured by standardized scales .
- Case Study 2 : In a model of neuroinflammation, administration of the compound led to decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Data Table: Biological Activities
Properties
IUPAC Name |
2-amino-2-(4-propan-2-yloxyphenyl)ethanol;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.C2H2O4/c1-8(2)14-10-5-3-9(4-6-10)11(12)7-13;3-1(4)2(5)6/h3-6,8,11,13H,7,12H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKPMFIDAABLPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CO)N.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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